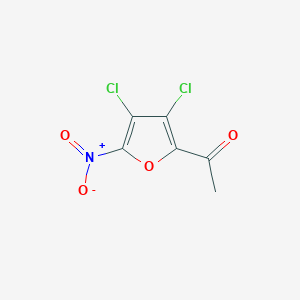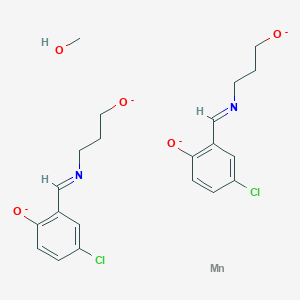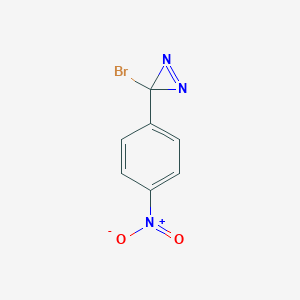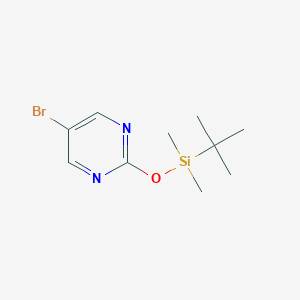
甘油三酯
描述
Sodium ascorbyl phosphate is a water-soluble derivative of vitamin C. It is known for its stability and effectiveness in skincare formulations. Unlike ascorbic acid, which is prone to oxidation, sodium ascorbyl phosphate remains stable and retains its potency over time. This makes it a preferred choice for cosmetic products aimed at delivering the benefits of vitamin C to the skin .
科学研究应用
抗坏血酸钠磷酸酯在科学研究中具有广泛的应用:
化学: 它在各种化学配方中用作稳定的维生素C来源。
生物学: 它因其在细胞抗氧化防御机制中的作用而被研究。
医学: 它在皮肤病学中用于其抗衰老、美白和光保护特性。
作用机制
抗坏血酸钠磷酸酯通过几种机制发挥作用:
抗氧化活性: 它清除自由基,减少氧化应激,防止细胞损伤。
胶原蛋白合成: 它促进胶原蛋白生成,改善皮肤弹性,减少皱纹。
光保护: 它增强皮肤对紫外线的防御,防止晒伤和光老化。
分子靶标和途径: 它靶向自由基和活性氧,并参与胶原蛋白合成途径
生化分析
Biochemical Properties
Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in triglycerol metabolism is lipase, which catalyzes the hydrolysis of triglycerol into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, triglycerol interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from triglycerol stores .
Cellular Effects
Triglycerol influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, triglycerol serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. Triglycerol also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, triglycerol metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
At the molecular level, triglycerol exerts its effects through interactions with specific biomolecules. The hydrolysis of triglycerol by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. Triglycerol also plays a role in enzyme activation and inhibition. For example, the presence of triglycerol can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triglycerol can change over time due to its stability and degradation. Triglycerol is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of triglycerol can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .
Metabolic Pathways
Triglycerol is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, triglycerol is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerol metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .
Transport and Distribution
Within cells, triglycerol is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. Triglycerol is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of triglycerol and its metabolites, ensuring proper distribution within tissues .
Subcellular Localization
Triglycerol is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. Triglycerol can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in triglycerol metabolism .
准备方法
化学反应分析
抗坏血酸钠磷酸酯会经历各种化学反应:
氧化: 它充当抗氧化剂,中和自由基并减少氧化应激。
还原: 它可以在皮肤中磷酸酶的帮助下被还原成抗坏血酸。
取代: 它可以参与取代反应,其中磷酸基团被其他官能团取代。
常用试剂和条件: 典型的试剂包括氢氧化钠、硫酸和三偏磷酸钠。这些反应通常在受控的pH值和温度条件下进行。
主要产物: 主要产物是抗坏血酸,它在磷酸基团的酶促裂解后释放出来 .
相似化合物的比较
抗坏血酸钠磷酸酯与其他维生素C衍生物进行了比较:
抗坏血酸: 抗坏血酸比抗坏血酸钠磷酸酯更有效,但更不稳定。它容易氧化,可能引起皮肤刺激。
抗坏血酸镁磷酸酯: 该化合物也稳定,而且刺激性更小,但穿透皮肤的效率较低。
抗坏血酸棕榈酸酯: 这种脂溶性维生素C形式稳定,但水性配方中的效率较低。
四己基癸基抗坏血酸酯: 这是一种稳定的油溶性维生素C,穿透皮肤的效率很高,但其功效不如抗坏血酸 .
抗坏血酸钠磷酸酯以其稳定性、有效性和对敏感皮肤的适用性而脱颖而出,使其成为护肤品中的一种宝贵成分。
属性
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


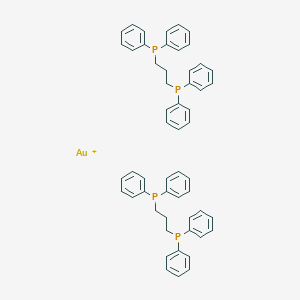
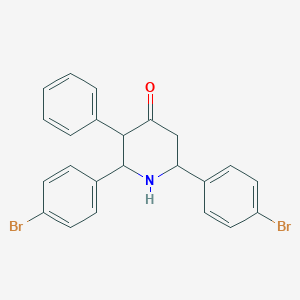

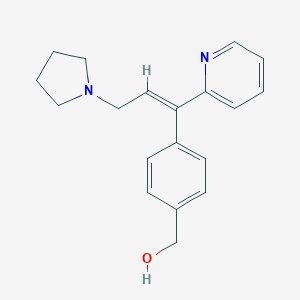
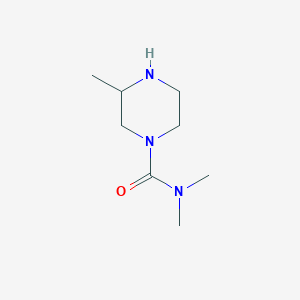
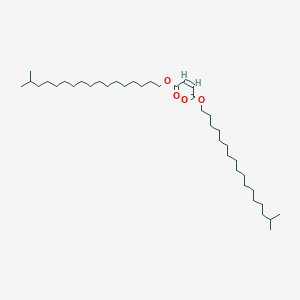
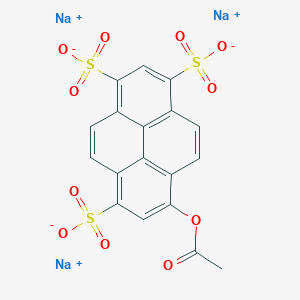
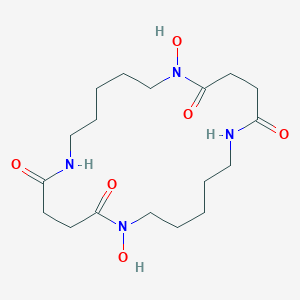
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
